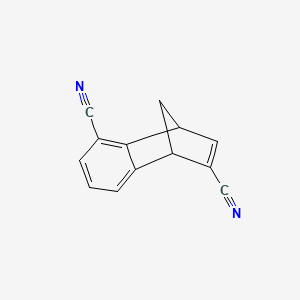
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves several steps. One common method includes the reaction of 1,4-dihydro-1,4-methanonaphthalene with cyanogen bromide under specific conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The cyano groups in the compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form various products, which then interact with different biological targets . The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound has a similar structure but lacks the cyano groups.
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-: This compound has cyano groups at different positions on the naphthalene core.
The uniqueness of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- lies in its specific structure and the position of the cyano groups, which influence its chemical reactivity and applications .
Properties
CAS No. |
71925-32-1 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,9-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-12-5-9(13(8)11)4-10(12)7-15/h1-4,9,12H,5H2 |
InChI Key |
FKQQTMCKMQUPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3=CC=CC(=C23)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
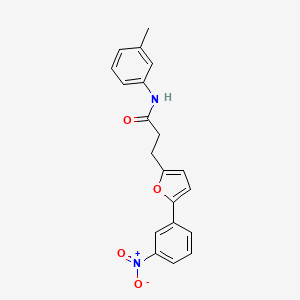
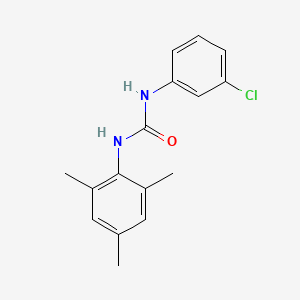
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
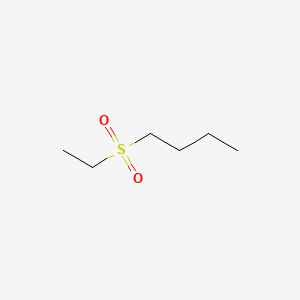
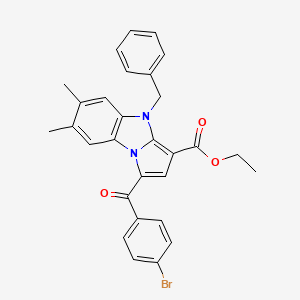
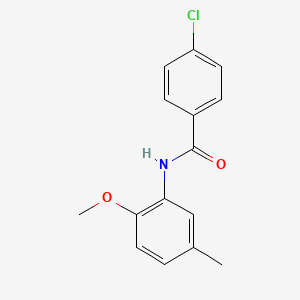
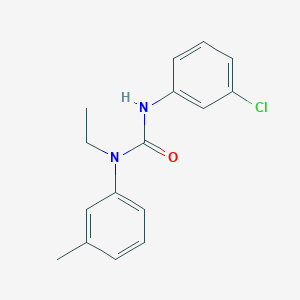

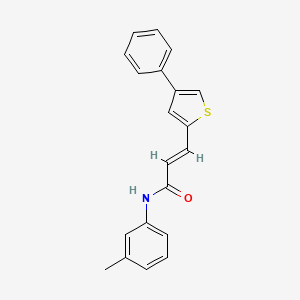
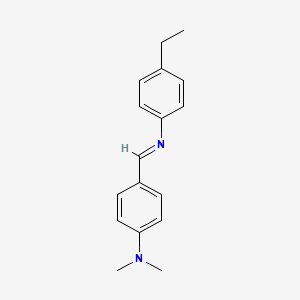
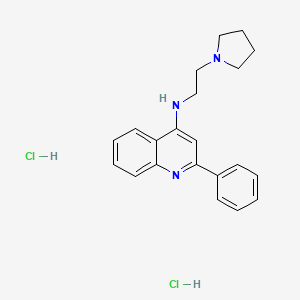
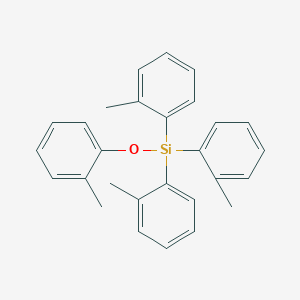
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
